molecular formula C17H17N3O3S B2673321 (2,5-Dimethylfuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034413-97-1

(2,5-Dimethylfuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2673321
M. Wt: 343.4
InChI Key: UGVOQBICOQZYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethylfuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dimethylfuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dimethylfuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organometallic Complexes and Biological Screening

Research on organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone has shown that these compounds exhibit significant antimicrobial activities. The study demonstrated that these complexes have the potential to be developed as drugs due to their better antibacterial activities compared to other derivatives (Singh, Singh, & Bhanuka, 2016).

Synthesis and Antimicrobial Activity

Another area of interest is the synthesis of nicotinic acid hydrazide derivatives, which have been screened for their antimicrobial and antimycobacterial activities. This underscores the importance of such compounds in the search for new treatments against microbial infections (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).

Heterocyclic Analogues and Nonlinear Optics

The synthesis of thienyl-substituted pyridinium salts has been explored for their second-order nonlinear optical (NLO) properties, highlighting the potential of such compounds in materials science and photonic applications. This work illustrates the capability of heterocyclic compounds to contribute to advanced technological applications (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).

Novel Heteroaromatic Organofluorine Compounds

The study of novel heteroaromatic organofluorine compounds as inhibitors of fructose-1,6-bisphosphatase highlights the potential medicinal chemistry applications of such molecules. These inhibitors could play a crucial role in the development of treatments for metabolic diseases, demonstrating the therapeutic relevance of researching these compounds (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-7-14(11(2)22-10)17(21)20-5-3-12(8-20)15-18-16(23-19-15)13-4-6-24-9-13/h4,6-7,9,12H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVOQBICOQZYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylfuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

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